4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde
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Overview
Description
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C8H14N2O2. It is characterized by the presence of an oxirane (epoxide) ring and a piperazine ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde involves its interaction with nucleophiles due to the presence of the reactive oxirane ring. This interaction can lead to the formation of covalent bonds with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and an aldehyde group, making it similar in reactivity.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde derivatives: These derivatives exhibit similar chemical properties and applications
Uniqueness
4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is unique due to the presence of both the piperazine and oxirane rings, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-3-1-9(2-4-10)5-8-6-12-8/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDYIHDCKPWTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656540 |
Source
|
Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139605-65-5 |
Source
|
Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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